molecular formula C6H9ClF3N3 B15318469 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride

Cat. No.: B15318469
M. Wt: 215.60 g/mol
InChI Key: QQDDQBXANCCNEH-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is a chemical compound that features a trifluoromethyl group and a diazirine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride typically involves the introduction of a trifluoromethyl group into a diazirine ring structure. One common method involves the reaction of a suitable pyrrolidine derivative with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then form covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
  • 2-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine hydrochloride

Uniqueness

2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts distinct photoreactive properties. This makes it particularly valuable in applications requiring precise molecular labeling and crosslinking .

Properties

Molecular Formula

C6H9ClF3N3

Molecular Weight

215.60 g/mol

IUPAC Name

2-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-2-1-3-10-4;/h4,10H,1-3H2;1H

InChI Key

QQDDQBXANCCNEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2(N=N2)C(F)(F)F.Cl

Origin of Product

United States

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